molecular formula C11H14O B12995629 (2-Phenylcyclobutyl)methanol

(2-Phenylcyclobutyl)methanol

Cat. No.: B12995629
M. Wt: 162.23 g/mol
InChI Key: XPEWLYMCTANANV-UHFFFAOYSA-N
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Description

(2-Phenylcyclobutyl)methanol is an organic compound with the molecular formula C11H14O It features a cyclobutyl ring substituted with a phenyl group and a hydroxyl group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group transformations

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of phenylcyclobutyl ketone or aldehyde.

    Reduction: Formation of phenylcyclobutane.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

(2-Phenylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclobutyl chemistry.

    Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Phenylcyclobutyl)methanol depends on its specific application. In general, the compound may interact with molecular targets through its hydroxyl group, which can form hydrogen bonds or undergo further chemical transformations. The phenyl group may also contribute to interactions through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but lacks the phenyl group.

    Phenylcyclobutane: Similar structure but lacks the hydroxyl group.

    Cyclobutylmethanol: Similar structure but lacks the phenyl group.

Uniqueness: (2-Phenylcyclobutyl)methanol is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclobutyl ring

Biological Activity

(2-Phenylcyclobutyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a phenyl group and a hydroxymethyl group. This specific arrangement allows for diverse interactions with biological systems, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets through binding interactions, which can lead to significant changes in cellular pathways and physiological responses. The specific pathways affected depend on the functional groups present and their interactions with target molecules.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound may exhibit protective effects against oxidative stress by scavenging free radicals.
  • Neuroactive Effects : Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter levels.
  • Anti-inflammatory Properties : It may influence inflammatory pathways, although specific mechanisms require further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Phenylcyclobutanol Lacks the methanol groupVaries widelySimilar core structure but different functional groups
Cyclobutylmethanol Lacks the phenyl groupPotentially neuroactiveSimple cyclobutane derivative
Phenylcyclobutane Lacks the hydroxyl groupVaries widelyDifferent reactivity due to lack of hydroxymethyl

This table highlights how the presence of both the phenyl and hydroxymethyl groups in this compound confers distinct chemical properties compared to its analogs.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research indicates that compounds similar to this compound may inhibit monoamine transporters, potentially increasing levels of neurotransmitters like dopamine and serotonin. This mechanism is crucial for mood regulation and cognitive function.
  • Toxicological Considerations : While exploring its biological activity, it is essential to consider potential toxicity. Methanol-related intoxications have been documented, emphasizing the need for caution in handling compounds related to methanol .
  • Synthesis and Characterization : Synthetic approaches to produce this compound have been explored, focusing on optimizing yields and purity for biological testing. Techniques such as gas chromatography have been employed to analyze compound purity and confirm structural integrity .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(2-phenylcyclobutyl)methanol

InChI

InChI=1S/C11H14O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

XPEWLYMCTANANV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CO)C2=CC=CC=C2

Origin of Product

United States

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